4-Cyclohexylresorcinol

Description

Contextualization of 4-Cyclohexylresorcinol within Resorcinol (B1680541) Derivative Chemistry

Resorcinol and its derivatives are a class of phenolic compounds characterized by a benzene (B151609) ring with two hydroxyl groups at positions 1 and 3. This arrangement makes the aromatic ring highly reactive and susceptible to electrophilic substitution, providing a versatile platform for the synthesis of a wide array of derivatives. The introduction of different functional groups onto the resorcinol scaffold can significantly alter the molecule's physical, chemical, and biological properties.

This compound is a prime example of a 4-substituted resorcinol derivative. The synthesis of such compounds can be achieved through various methods, including the Friedel-Crafts alkylation of resorcinol with a cyclohexylating agent. chemistry-chemists.com One common laboratory-scale synthesis involves heating resorcinol with cyclohexanol (B46403) in the presence of an acidic catalyst like polyphosphoric acid. justia.com Alternative synthetic strategies may involve multi-step processes starting from protected 4-bromoresorcinol, followed by a Heck reaction and subsequent reduction and deprotection steps. justia.com The synthesis of N-substituted 4-amino-6-methyl resorcinols from polysubstituted cyclohexanone (B45756) has also been reported, highlighting the diverse synthetic routes available for creating resorcinol derivatives. thieme-connect.comthieme-connect.com

The addition of the non-polar cyclohexyl group at the 4-position of the resorcinol ring significantly increases the lipophilicity of the molecule compared to the parent resorcinol. This modification is crucial as it influences the compound's solubility, membrane permeability, and interaction with biological targets. The chemistry of 4-substituted resorcinols is a dynamic field, with ongoing research into new synthetic methodologies and the exploration of structure-activity relationships. nih.govresearchgate.net

Historical Trajectory and Evolution of this compound Research

The initial research into 4-substituted resorcinols was largely driven by the desire to understand the relationship between chemical structure and biological activity. Early studies in the mid-20th century explored the synthesis and properties of various alkylresorcinols. For instance, research into the reduction of substituted resorcinols was undertaken with the aim of synthesizing compounds with potential antibacterial activity, inspired by the structure of tetracycline (B611298) antibiotics. jst.go.jp

A significant turning point in the research trajectory of this compound came with the discovery of its potent inhibitory effects on certain enzymes. Notably, research in the early 1990s identified 4-hexylresorcinol, a related compound, as a powerful inhibitor of polyphenol oxidase (PPO), the enzyme responsible for browning in fruits and vegetables. datapdf.com This discovery spurred further investigation into other 4-substituted resorcinols, including this compound, for similar activities. datapdf.com

Subsequent research has focused on the compound's effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. justia.comnih.gov This line of inquiry has been particularly prominent in the context of dermatological and cosmetic research, aiming to understand and modulate skin pigmentation. justia.comresearchgate.net The evolution of research on this compound demonstrates a shift from fundamental synthetic chemistry to a more focused investigation of its specific biological interactions and potential applications.

Contemporary Significance and Broader Implications in Scientific Inquiry

In the current scientific landscape, this compound holds considerable significance, primarily due to its well-documented effects as a tyrosinase inhibitor. nih.govnih.gov Tyrosinase is a central enzyme in the pathway of melanin production, and its inhibition is a key strategy in research aimed at understanding and managing hyperpigmentation. nih.govresearchgate.net The potency of this compound as a human tyrosinase inhibitor has been compared to other well-known agents like hydroquinone, arbutin, and kojic acid. nih.gov

The scientific inquiry into this compound extends to its antioxidant properties. Phenolic compounds, in general, are known for their ability to scavenge free radicals and act as antioxidants. nih.govscirp.org The resorcinol structure, with its two hydroxyl groups, is a key feature contributing to this activity. nih.govresearchgate.net Research into the antioxidant potential of this compound contributes to the broader understanding of how synthetic and natural phenolic compounds can mitigate oxidative stress. mdpi.com

Furthermore, the study of this compound has implications for medicinal chemistry and drug discovery. Its structure has been used as a scaffold in the development of other bioactive molecules. For example, it has been noted that minor structural changes to related compounds can impart significant biological activity, such as affinity for cannabinoid receptors. nih.gov The ongoing research into this compound and its analogs continues to provide valuable insights into enzyme inhibition, antioxidant mechanisms, and the design of novel therapeutic agents.

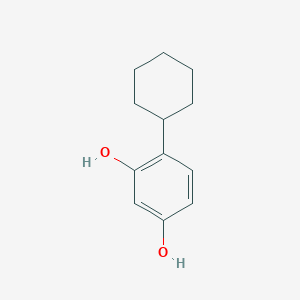

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEHCENPUMUIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175641 | |

| Record name | 4-Cyclohexylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138-20-7 | |

| Record name | 4-Cyclohexylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 4-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Cyclohexylresorcinol

Established and Novel Synthetic Pathways for 4-Cyclohexylresorcinol

The creation of this compound predominantly involves the introduction of a cyclohexyl group onto a resorcinol (B1680541) backbone. This can be achieved through direct alkylation or via a two-step acylation-reduction sequence.

Conventional Synthetic Routes for this compound

Historically, the synthesis of this compound has relied on well-established reactions in organic chemistry, primarily the Friedel-Crafts reaction and the Houben-Hoesch reaction, followed by a reduction step.

One common method involves the Friedel-Crafts acylation of resorcinol with cyclohexanecarboxylic acid or its derivatives (like cyclohexanecarbonyl chloride) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). This reaction typically yields 4-cyclohexanoylresorcinol as the major product. The subsequent reduction of the keto group to a methylene (B1212753) group is then carried out using methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). A patent describes a process for producing 4-alkylresorcinols by reacting resorcinol with a (C₂-C₁₆)alkyloic acid in the presence of a zinc chloride catalyst to form an intermediate 4-acylresorcinol, which is then hydrogenated. jocpr.com

Another established route is the Houben-Hoesch reaction , which involves the condensation of resorcinol with a nitrile, such as cyclohexanecarbonitrile, in the presence of a Lewis acid and hydrogen chloride. researchgate.netresearchgate.net This reaction forms a ketimine intermediate that is subsequently hydrolyzed to yield the corresponding aryl ketone, in this case, 4-cyclohexanoylresorcinol. researchgate.netresearchgate.net Similar to the Friedel-Crafts route, a final reduction step is necessary to obtain this compound.

A direct alkylation approach has also been reported, where resorcinol is heated with cyclohexanol (B46403) in the presence of an acidic catalyst like polyphosphoric acid (PPA). justia.com This method offers a more direct route to the final product, although it may present challenges in controlling regioselectivity and preventing side reactions.

| Conventional Route | Reactants | Catalyst | Intermediate | Reduction Method |

| Friedel-Crafts Acylation | Resorcinol, Cyclohexanecarboxylic acid/derivative | ZnCl₂, AlCl₃ | 4-Cyclohexanoylresorcinol | Clemmensen or Wolff-Kishner |

| Houben-Hoesch Reaction | Resorcinol, Cyclohexanecarbonitrile | Lewis Acid, HCl | 4-Cyclohexanoylresorcinol | Not specified |

| Direct Alkylation | Resorcinol, Cyclohexanol | Polyphosphoric Acid (PPA) | None | Not applicable |

Green Chemistry Approaches and Sustainable Synthesis Methods for this compound

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. For this compound, these efforts have focused on replacing hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources.

A key area of development is the use of heterogeneous solid acid catalysts for the acylation of resorcinol. researchgate.netfuture4200.comuprm.edufrontiersin.org These catalysts, such as tungstophosphoric acid (TPA) supported on zirconia (ZrO₂), montmorillonite (B579905) clays, and ion-exchange resins like Amberlyst-36, offer several advantages over traditional Lewis acids. researchgate.netfuture4200.comnih.gov They are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste generation. researchgate.netfuture4200.com For instance, the cyclohexylation of resorcinol with cyclohexanol has been demonstrated using a TPA/ZrO₂ catalyst, which can be tuned to favor the formation of C-alkylated products like this compound at higher temperatures. nih.gov The use of acetic acid as an acylating agent with a solid acid catalyst is also considered a greener alternative to acyl chlorides and anhydrides, as it produces water as the only benign co-product. future4200.com

Biocatalysis has emerged as a powerful tool for the regioselective synthesis of resorcinol derivatives. researchgate.netacs.orgnih.gov Acyltransferases from bacteria such as Pseudomonas protegens have been shown to catalyze the Friedel-Crafts acylation of resorcinol derivatives with high chemo- and regioselectivity. researchgate.netacs.org These enzymatic reactions occur in aqueous buffer solutions, eliminating the need for harsh organic solvents and catalysts. nih.gov The enzyme specifically directs the acyl group to the 4-position of the resorcinol ring. acs.org

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green chemistry strategy. jocpr.com These methods can significantly reduce reaction times and energy consumption while eliminating the environmental burden associated with solvent use and disposal.

| Green Approach | Catalyst/Method | Key Advantages |

| Heterogeneous Catalysis | TPA/ZrO₂, Amberlyst-36, Montmorillonite Clay | Reusable, non-corrosive, reduced waste |

| Biocatalysis | Acyltransferases (Pseudomonas protegens) | High regioselectivity, aqueous media, mild conditions |

| Solvent-free Synthesis | Microwave irradiation | Reduced reaction time, energy efficiency, no solvent waste |

Regioselective Synthesis Considerations in this compound Production

The regioselective synthesis of this compound, where the cyclohexyl group is specifically introduced at the C4 position of the resorcinol ring, is a critical aspect of its production. The two hydroxyl groups of resorcinol direct incoming electrophiles primarily to the C2, C4, and C6 positions.

In Friedel-Crafts acylation , the formation of the 4-substituted product is generally favored due to steric hindrance at the C2 position, which is situated between the two hydroxyl groups. The bulky cyclohexanoyl group is less likely to attack this sterically hindered position. The reaction conditions, including the choice of catalyst and solvent, can influence the ratio of isomers formed.

Biocatalytic methods offer exceptional regioselectivity. researchgate.netacs.org The active site of the acyltransferase enzyme from Pseudomonas protegens is structured to exclusively catalyze the acylation at the C4 position of resorcinol substrates. acs.org This high degree of control eliminates the formation of unwanted isomers and simplifies the purification process. The enzyme requires the presence of two hydroxyl groups in a 1,3-relationship on the aromatic ring for activity. acs.org

In the direct alkylation of resorcinol with cyclohexanol , controlling regioselectivity can be more challenging. The use of specific catalysts, such as tungstophosphoric acid supported on zirconia, allows for some control. nih.gov By adjusting reaction parameters like temperature, the selectivity towards C-alkylation over O-alkylation and the formation of the this compound isomer can be enhanced. nih.gov At higher temperatures (e.g., 200 °C), C-alkylated products become the dominant species. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The structural framework of this compound provides a versatile platform for the development of new derivatives and analogs with potentially enhanced or modified properties.

Structural Modifications and Analog Development Strategies

The development of analogs often involves modifications at various positions of the this compound molecule. Strategies include altering the alkyl substituent, introducing different functional groups onto the aromatic ring, or modifying the hydroxyl groups.

One approach involves the synthesis of analogs with different cycloalkyl groups, such as 4-cyclopentylresorcinol . justia.com The synthesis of such analogs can follow similar synthetic routes as this compound, for example, by reacting resorcinol with the corresponding cycloalkanol in the presence of an acid catalyst. justia.com

Further derivatization can be achieved by introducing substituents onto the cyclohexyl ring or the resorcinol nucleus. For instance, chlorination of this compound with sulfuryl chloride can yield 6-chloro-4-cyclohexylresorcinol . jst.go.jp

The synthesis of more complex analogs often requires multi-step synthetic sequences. These can involve protection of the hydroxyl groups, followed by reactions to introduce new functionalities, and subsequent deprotection.

Phosphorylated Derivatives Research

Research into phosphorylated derivatives of resorcinol has led to the synthesis of complex structures with potential applications in various fields. While direct phosphorylation of this compound is not extensively documented in the provided search results, the synthesis of phosphorylated resorcinol derivatives, such as calix acs.orgresorcinols, provides insight into the chemical strategies that could be employed.

The synthesis of calix acs.orgresorcinols containing phosphonium (B103445) or phosphonate (B1237965) groups at the lower rim has been achieved through the condensation of resorcinol with α-phosphonium-substituted acetals in an acidic medium. acs.org Another approach involves the reaction of resorcinol with phosphorylated acetals to form calix acs.orgresorcinarenes with phosphorus-containing alkyl fragments. researchgate.net These methods demonstrate the feasibility of introducing phosphorus-containing moieties onto the resorcinol scaffold.

The phosphorylation of hydroxyl groups on resorcinol derivatives can also be considered. General methods for the phosphorylation of alcohols, using reagents like phosphoryl chloride, could potentially be adapted for the synthesis of this compound phosphates. nih.gov The development of such derivatives could lead to compounds with altered solubility, stability, and biological activity.

Chlorinated Derivatives Research

Research into the chlorinated derivatives of this compound has been driven by the aim of exploring how the addition of chlorine atoms to the aromatic ring influences the compound's properties. The synthesis of these derivatives often involves multi-step processes, including electrophilic substitution reactions.

One notable method for the preparation of 2-chloro-4-cyclohexylresorcinol involves a two-step sequence. researchgate.net This process begins with the sulfonation of this compound, followed by chlorination using sulfuryl chloride (SO₂Cl₂). researchgate.net The final step is a desulfonation, which is accomplished by heating the intermediate to yield the desired chlorinated product. researchgate.net Another identified derivative is 6-chloro-4-cyclohexylresorcinol, indicating that chlorination can occur at different positions on the resorcinol ring. researchgate.net

The study of chlorination is significant, not only for creating novel derivatives but also in the broader context of environmental and water treatment science. The chlorination of phenolic compounds, a class to which this compound belongs, is a known source of disinfection byproducts (DBPs) in drinking water. jhu.edu Research has shown that the reaction between chlorine and phenols can lead to the cleavage of the aromatic ring, forming various smaller, potentially toxic compounds. jhu.edu Understanding these reaction mechanisms is crucial for minimizing the formation of harmful DBPs during water disinfection processes. jhu.edu

Table 1: Investigated Chlorinated Derivatives of this compound

| Derivative Name | Synthetic Method | Precursor | Reagents | Citation |

|---|---|---|---|---|

| 2-Chloro-4-cyclohexylresorcinol | Sulfonation, Chlorination, Desulfonation | This compound | SO₂Cl₂ | researchgate.net |

| 6-Chloro-4-cyclohexylresorcinol | Chlorination | This compound | Not specified | researchgate.net |

Methodological Advancements in this compound Synthesis and Purification

Advancements in the synthesis of this compound have focused on developing efficient, selective, and environmentally benign catalytic systems. A prominent method is the direct cyclohexylation of resorcinol with cyclohexanol. bohrium.com This reaction is an example of Friedel-Crafts alkylation, a fundamental process in organic synthesis.

A highly effective and reusable heterogeneous catalyst system for this transformation is tungstophosphoric acid (TPA) supported on a zirconia (ZrO₂) matrix. bohrium.comnewcastle.edu.au This solid acid catalyst facilitates the reaction under liquid-phase conditions, offering a greener alternative to traditional homogeneous catalysts that can be difficult to separate from the reaction mixture. future4200.comresearchgate.net

Research has demonstrated that the selectivity of the cyclohexylation reaction can be controlled by adjusting the reaction parameters. newcastle.edu.au For instance, at 200°C and with a catalyst of 15 wt.% TPA on zirconia (calcined at 750°C), the reaction can achieve a high conversion of resorcinol (78.9%), yielding exclusively C-alkylated products like this compound. newcastle.edu.au The combination of TPA and ZrO₂ provides a robust platform for directing the reaction towards either C-alkylation or O-alkylation (ether formation), depending on the chosen conditions. newcastle.edu.au

Following synthesis, purification is a critical step to isolate this compound in high purity. General purification techniques in pharmaceutical and chemical synthesis are applicable, including recrystallization, which was used to obtain a high-purity product in a related synthesis. google.com Modern methods such as chromatography and in-line purification techniques like scavenger columns, distillation, and nanofiltration are increasingly employed to ensure the removal of unreacted starting materials, catalysts, and byproducts. google.comnih.gov The choice of purification method depends on the scale of the synthesis and the specific impurities present in the crude product mixture. elsevier.com

Table 2: Catalytic Synthesis of this compound

| Reactants | Catalyst | Catalyst Support | Temperature | Key Finding | Citation |

|---|---|---|---|---|---|

| Resorcinol, Cyclohexanol | Tungstophosphoric Acid (TPA) | Zirconia (ZrO₂) | 200°C | High conversion (78.9%) and selectivity for C-alkylated products. | newcastle.edu.au |

| Resorcinol, Cyclohexanol | Tungstophosphoric Acid (TPA) | Zirconia (ZrO₂) | Not specified | Produces value-added chemicals including 2-cyclohexyl resorcinol and 4-cyclohexyl resorcinol. | bohrium.com |

Elucidation of Biological Activities and Molecular Mechanisms of 4 Cyclohexylresorcinol

Enzyme Inhibition Profiles and Mechanistic Investigations

The inhibitory effects of 4-Cyclohexylresorcinol on various enzymes have been a subject of significant research, particularly focusing on its role in processes like melanogenesis and enzymatic browning.

This compound is recognized for its inhibitory action on tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov However, studies have also shown that it can act as a substrate for tyrosinase. nih.gov The enzyme can hydroxylate 4-hexylresorcinol (a related compound) into an o-diphenol, which is then oxidized to an o-quinone. nih.gov For this to happen, the oxy-tyrosinase form must be present, which can be facilitated by substances like hydrogen peroxide or ascorbic acid. nih.gov

Kinetic studies have demonstrated that 4-hexylresorcinol exhibits a catalytic constant of 0.85 ± 0.04 s⁻¹ and a Michaelis constant of 60.31 ± 6.73 μM, indicating it is a substrate for tyrosinase. nih.gov The mechanism of inhibition is complex and can be influenced by the purity of the enzyme preparation. nih.govnih.gov

Allosteric modulators are substances that bind to a site on the enzyme other than the active site, known as an allosteric site, causing a conformational change that alters the enzyme's activity. nih.govuniversiteitleiden.nl This can either enhance (positive modulation) or decrease (negative modulation) the enzyme's function. nih.govmdpi.com While this compound's primary interaction with tyrosinase is often studied in the context of direct binding to the active site, the potential for allosteric modulation presents an alternative mechanism for its inhibitory effects. Allosteric inhibitors can display competitive, noncompetitive, or uncompetitive inhibition patterns with respect to the substrate. nih.gov

Polyphenol oxidase (PPO) is an enzyme responsible for the browning of fruits and vegetables, a process that impacts their quality and consumer appeal. nih.govagrilife.orgresearchgate.net PPO, a copper-containing enzyme, catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form brown pigments called melanins. nih.govresearchgate.netseejph.com

This compound acts as an inhibitor of PPO. The mechanisms of PPO inhibition are varied and can include the action of reducing agents, chelating agents, and acidulants. nih.gov The inhibition of PPO is crucial in the food industry to prevent spoilage and maintain the visual appeal of fresh-cut produce. nih.govresearchgate.net

Beyond its well-documented effects on tyrosinase and PPO, research has explored the inhibitory potential of this compound and related resorcinol (B1680541) derivatives against other enzyme systems. Enzyme inhibitors are molecules that reduce the activity of enzymes and can be reversible or irreversible. ucl.ac.ukstudymind.co.uk

Studies have investigated the impact of such compounds on enzymes like:

Carbonic Anhydrases: These enzymes are involved in various physiological processes.

Urease: An enzyme that catalyzes the hydrolysis of urea.

Cholinesterases: A family of enzymes that catalyze the hydrolysis of choline-based esters.

The identification and characterization of these inhibitory activities broaden the understanding of the pharmacological profile of this compound.

The inhibitory potency of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

For 4-Hexylresorcinol, a related compound, IC50 values against tyrosinase have been shown to vary depending on the purity of the enzyme used, with crude extracts sometimes yielding higher IC50 values compared to commercial or purified tyrosinase. nih.govnih.gov The Ki value, on the other hand, is a measure of the binding affinity of the inhibitor to the enzyme. ucl.ac.uk Kinetic analyses, such as those using Lineweaver-Burk plots, are employed to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) and to calculate Km and Vmax values. frontiersin.orgnih.gov

Table 1: Inhibitory Potency of 4-Hexylresorcinol against Tyrosinase

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Catalytic Constant (kcat) | 0.85 ± 0.04 s⁻¹ | Mushroom Tyrosinase | nih.gov |

| Michaelis Constant (Km) | 60.31 ± 6.73 μM | Mushroom Tyrosinase | nih.gov |

| IC50 | Variable | Crude, commercial, and purified mushroom tyrosinase | nih.govnih.gov |

Cellular and Subcellular Modulatory Effects

The biological activity of this compound extends to the cellular level, particularly in its ability to modulate pathways within specialized cells.

Melanin, the pigment responsible for skin, hair, and eye color, is synthesized in melanocytes within specialized organelles called melanosomes. ontosight.aianr.frtermedia.pl The process of melanogenesis is a complex biochemical pathway primarily controlled by the enzyme tyrosinase. ontosight.aitermedia.plsaudijournals.com

This compound is known to play a role in the regulation of melanin biosynthesis. googleapis.com This regulation occurs through the modulation of key signaling pathways and transcription factors involved in melanogenesis. One of the central regulators is the Microphthalmia-associated transcription factor (MITF). ontosight.ainih.govnih.gov MITF is a master regulator that controls the expression of several genes crucial for melanin production, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.gov

The expression and activity of MITF itself are regulated by a network of other transcription factors and signaling pathways, including:

SOX10: Directly activates the MITF gene. nih.gov

PAX3: Can increase MITF expression. nih.gov

CREB (cAMP response element-binding protein): Activated by pathways like the MC1R signaling pathway, CREB binds to the MITF promoter to increase its expression. nih.govnih.gov

Wnt/β-catenin signaling: This pathway is also involved in regulating MITF transcription. mdpi.com

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

This compound exhibits notable antioxidant properties through its ability to scavenge reactive oxygen species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), generated as byproducts of normal metabolism. nih.gov While low levels of ROS are crucial for various physiological processes, excessive amounts can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids. nih.govnih.gov

The antioxidant defense system within organisms is comprised of both enzymatic and non-enzymatic components that work together to neutralize ROS. frontiersin.orgmdpi.com Enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Non-enzymatic antioxidants consist of molecules like glutathione (GSH), ascorbic acid (vitamin C), and various phenolic compounds. frontiersin.org this compound, as a phenolic compound, likely contributes to the non-enzymatic defense system. Its chemical structure enables it to donate electrons to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.

The process of ROS scavenging is a multi-step process. For instance, SOD converts the highly reactive superoxide radical into the less reactive hydrogen peroxide. nih.govfrontiersin.org Subsequently, catalase and peroxidases break down hydrogen peroxide into water and oxygen. nih.govfrontiersin.org The effectiveness of an antioxidant is often measured by its ability to participate in these reactions and regenerate other antioxidants, such as the role of GSH in regenerating ascorbic acid. frontiersin.org

Influence on Cellular Signaling Pathways (e.g., PI3K/AKT, MAPK, Nrf2)

This compound has been shown to modulate key cellular signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways are integral to cellular processes such as growth, survival, and response to stress.

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. nih.gov Activation of this pathway can lead to the phosphorylation and activation of downstream targets that inhibit apoptosis and promote cell growth. mdpi.com Research indicates that the PI3K/AKT pathway plays a crucial role in regulating the Nrf2-dependent antioxidant response. nih.gov Inhibition of PI3K/AKT can lead to a decrease in Nrf2 activity and a subsequent reduction in the expression of antioxidant genes. nih.gov

The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular activities, including inflammation, proliferation, and apoptosis. nih.gov The MAPK/ERK (extracellular signal-regulated kinase) cascade, a component of the MAPK pathway, has been implicated in the regulation of survivin, an anti-apoptotic protein. mdpi.com

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive by binding to Keap1. nih.gov Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes. nih.gov There is significant crosstalk between the PI3K/AKT and Nrf2 pathways, where PI3K/AKT activation can promote the nuclear translocation of Nrf2, thereby enhancing the cell's antioxidant capacity. consensus.app

Studies have shown that simultaneous inhibition of the MAPK/ERK and PI3K/AKT pathways can lead to increased ROS production and apoptosis in certain cancer cells. nih.govmdpi.com This is often accompanied by a decrease in the levels of Nrf2 and other antioxidant proteins. mdpi.com

Antimicrobial Activity: Cellular Targets and Resistance Mechanisms

This compound exhibits antimicrobial properties, likely by targeting essential bacterial functions. The primary targets for antimicrobial agents include the bacterial cell wall, cell membrane, and pathways for synthesizing proteins and nucleic acids. nih.govcreative-biolabs.com Interference with any of these can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting its growth). nih.gov

Cellular Targets:

Cell Wall: The bacterial cell wall, composed of peptidoglycan, is a common target for antibiotics like vancomycin, which inhibits its synthesis. nih.gov

Cell Membrane: Some antimicrobial agents disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. creative-biolabs.com

Protein Synthesis: Antibiotics like macrolides and tetracyclines bind to bacterial ribosomes and inhibit protein synthesis. frontiersin.org

Nucleic Acid Synthesis: Quinolones, for instance, target DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov

Resistance Mechanisms: Bacteria have evolved various mechanisms to resist the effects of antimicrobial agents:

Target Modification: Bacteria can alter the structure of the antibiotic's target, such as modifying penicillin-binding proteins to reduce the efficacy of β-lactam antibiotics. mdpi.com

Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify the antibiotic, rendering it ineffective. mdpi.com

Decreased Permeability: Changes in the bacterial cell membrane can limit the entry of antibiotics into the cell. mdpi.com

Efflux Pumps: Bacteria can actively pump antibiotics out of the cell before they can reach their target. frontiersin.org

Biofilm Formation: Bacteria can form biofilms, which are communities embedded in a protective matrix that restricts antibiotic penetration and promotes resistance gene transfer. mdpi.com

Neuroprotective Effects and Associated Molecular Pathways

This compound demonstrates neuroprotective effects, likely through its antioxidant and anti-inflammatory properties and its ability to modulate specific molecular pathways. Neuroprotection refers to the preservation of neuronal structure and function. Oxidative stress is a significant contributor to neurodegenerative diseases. nih.gov

The neuroprotective action of certain compounds can involve the induction of anti-apoptotic genes like bcl-2 and the activation of antioxidant pathways. nih.gov For instance, some agents have been shown to increase the activity of antioxidant enzymes such as Cu/Zn-superoxide dismutase, Mn-superoxide dismutase, and catalase. nih.gov

The cAMP signaling pathway is another crucial element in neuronal function, and its dysregulation is implicated in neurological disorders. mdpi.com Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, and its inhibition can lead to anti-inflammatory and neuroprotective effects. mdpi.com

The neuroprotective effects of cannabidiol (B1668261) (CBD), for example, are attributed to its ability to block damage from free radicals and oxidative stress, a mechanism that is independent of cannabinoid receptors. nih.gov This highlights that various compounds can exert neuroprotection through diverse molecular mechanisms.

Preclinical Research and Therapeutic Potential of 4 Cyclohexylresorcinol

In Vitro Efficacy and Toxicity Assessments in Cellular Models

In vitro studies are fundamental in characterizing the biological activity and safety profile of a compound at the cellular level. For 4-cyclohexylresorcinol, these assessments have centered on its effects on melanin (B1238610) production and cell health.

The primary mechanism of action investigated for this compound is the inhibition of tyrosinase, the key enzyme in melanogenesis. google.com Dose-response studies have been conducted to quantify this inhibitory effect. In an assay using lysates from the human melanoma cell line SKMEL 188, this compound demonstrated potent inhibition of human tyrosinase, with a half-maximal inhibitory concentration (IC₅₀) of 0.3 µM. justia.com This indicates a strong enzymatic inhibitory capacity at a sub-micromolar concentration.

Further investigations have utilized more complex cellular systems to evaluate its anti-melanogenic effects. In assays with human primary melanocytes, the compound's ability to reduce melanin content was assessed in a dose-dependent manner. google.com Co-culture models, which involve growing melanocytes together with keratinocytes (like HaCaT cells), have also been employed to create a more physiologically relevant environment for testing. google.com These models help to understand how the interaction between different skin cell types might influence the compound's efficacy.

Table 1: In Vitro Dose-Response of this compound This table is interactive. You can sort and filter the data.

| Assay Type | Cell Line/System | Target | Parameter | Result | Citation |

|---|---|---|---|---|---|

| Enzyme Inhibition | SKMEL 188 Human Melanoma Cell Lysate | Human Tyrosinase | IC₅₀ | 0.3 µM | justia.com |

| Melanin Production | Human Primary Melanocytes | Melanogenesis | Melanin Content | Dose-dependent reduction | google.com |

A critical aspect of preclinical evaluation is determining the compound's potential for causing cell damage. echemi.com Cytotoxicity studies for this compound are often performed in parallel with efficacy assays to establish a therapeutic window. The research was partly driven by the need for alternatives to existing skin-lightening agents like hydroquinone, which is known to be irritating and cytotoxic to melanocytes. justia.com

Cell viability is a key endpoint in these studies. For instance, in melanin assays conducted on human primary melanocytes, cell viability was concurrently measured using indicators like Calcein-AM to ensure that the observed reduction in melanin was not a result of cell death. google.com Studies have also been conducted on human keratinocyte cell lines, such as HaCaT, to assess the broader impact on epidermal cells. google.comechemi.com These assessments are crucial for confirming that the compound selectively targets melanogenesis without causing general harm to skin cells.

Table 2: In Vitro Cytotoxicity and Viability of this compound This table is interactive. You can sort and filter the data.

| Cell Line | Assay Type | Endpoint | Observation | Citation |

|---|---|---|---|---|

| Human Primary Melanocytes | Calcein-AM Assay | Cell Viability | Assessed alongside melanin reduction to rule out cytotoxicity | google.com |

| Human Keratinocytes (HaCaT) | Co-culture Viability | Cell Viability | Evaluated in a mixed-cell environment | google.com |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the efficacy of this compound has been evaluated in animal models that mimic human skin conditions.

For studying hyperpigmentation, animal models with skin physiology comparable to humans are essential. The Yucatan swine is a well-established model for dermatological research due to similarities in skin structure and pigmentation processes. In one key study, a topical formulation containing 2% (wt/vol) this compound was applied to the skin of Yucatan swine to evaluate its depigmenting effects. google.com This model allows for the assessment of efficacy and potential irritation on living skin that is structurally analogous to human skin. google.com

Pharmacodynamics involves studying the effect of a drug on the body over time. In the Yucatan swine model, the biological response to this compound was assessed by measuring changes in skin pigmentation. The study demonstrated a statistically significant depigmenting effect compared to the vehicle-only control. google.com A crucial part of this assessment was observing the reversibility of the effect. After the treatment was discontinued, the study monitored the skin to see if pigmentation returned, providing valuable information on the duration of the compound's action and its long-term impact on melanocyte function. google.com

Translational Research Considerations and Bridging Preclinical to Clinical Gaps

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. For this compound, a significant consideration is the development of effective and stable topical formulations. Research has focused on creating carrier systems, such as those containing a mix of glycols and co-solvents, to enhance the efficacy of the compound. google.com This allows for the use of lower, and therefore potentially safer, concentrations of the active ingredient to achieve the desired effect. google.com

The move from simple enzymatic assays to more complex, multi-layered skin models like the MelanoDerm™ Skin Model, which contains both keratinocytes and melanocytes, represents another step in bridging the preclinical to clinical gap. google.com These advanced models provide a better prediction of a compound's performance in human skin compared to simpler cell cultures. google.com The development of 4-alkylresorcinols like this compound is driven by the need for safer alternatives to compounds like hydroquinone, addressing a clear clinical and cosmetic demand for effective and non-toxic depigmenting agents. justia.comgoogle.com

Structure Activity Relationships Sar and Computational Modeling of 4 Cyclohexylresorcinol Analogs

Elucidation of Key Structural Determinants for Biological Efficacy

Structure-activity relationship studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. drugdesign.orgnih.govgardp.org For 4-cyclohexylresorcinol and its analogs, SAR investigations have identified several crucial structural components that govern their efficacy, particularly as tyrosinase inhibitors.

The foundational structure for this class of inhibitors is the resorcinol (B1680541) moiety (1,3-dihydroxybenzene). The 2,4-dihydroxyphenyl group is a common feature in many potent tyrosinase inhibitors. nih.govresearchgate.net This arrangement is considered critical as it mimics the structure of L-tyrosine, the natural substrate of tyrosinase, allowing it to bind effectively to the enzyme's active site. nih.gov

The substituent at the 4-position of the resorcinol ring is a major determinant of inhibitory potency. Varying the nature of this substituent allows for the fine-tuning of the molecule's properties.

Alkyl Chain Length: Studies on a series of 4-alkylresorcinols have demonstrated that the length and lipophilicity of the alkyl chain significantly impact tyrosinase inhibition. For instance, in one study evaluating 4-monoacyl resorcinols, inhibitory activity against mushroom tyrosinase increased as the carbon chain length grew from three to six carbons, with 4-heptanoyl resorcinol showing high activity. researchgate.net However, further increases in chain length to seven or eight carbons led to a decline in inhibitory function, suggesting an optimal lipophilicity is required for activity. researchgate.net

Cyclic vs. Acyclic Substituents: The presence of a cycloalkyl group, as in this compound, is a key feature. In a comparison of various 4-substituted resorcinols against human tyrosinase, 4-butylresorcinol (B146731) was found to be more potent than 4-hexylresorcinol and 4-phenylethylresorcinol. lookchem.com This indicates that the size, shape, and conformational flexibility of the substituent at the 4-position are critical for optimal interaction with the enzyme's binding pocket.

Heterocyclic Substituents: Replacing the alkyl substituent with other moieties has also been explored. Research has shown that introducing N-substituted 2-aminothiazole (B372263) groups at the 4-position of the resorcinol ring can increase inhibitory potency against human tyrosinase by more than 20-fold compared to traditional 4-alkylresorcinols. nih.gov

These findings underscore that while the resorcinol core is essential for binding, the 4-position substituent is crucial for modulating the potency, likely by establishing additional favorable interactions within a hydrophobic pocket of the tyrosinase active site. researchgate.net

Table 1: Inhibitory Activity of Selected Resorcinol Derivatives against Tyrosinase

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-Butylresorcinol | Human Tyrosinase | 21 | lookchem.com |

| 4-Hexylresorcinol | Human Tyrosinase | 94 | lookchem.com |

| 4-Phenylethylresorcinol | Human Tyrosinase | 131 | lookchem.com |

| Bis(4-hydroxybenzyl)sulfide | Mushroom Tyrosinase | 0.5 | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 18.25 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies employ statistical methods to build models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the potency of new analogs and for identifying the key physicochemical properties that drive their efficacy.

For tyrosinase inhibitors, several QSAR models have been developed to predict inhibitory concentration (IC₅₀) values. mdpi.com These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors. Different machine learning algorithms, such as multiple linear regression (MLR), can be used to construct the models. mdpi.com

One study successfully developed a robust MLR-based model for predicting the pIC₅₀ (the negative logarithm of IC₅₀) of tyrosinase inhibitors. The model was validated using various statistical metrics, including a high squared correlation coefficient (R² = 0.8687), leave-one-out cross-validation (Q²LOO = 0.8030), and external validation (Q²ext = 0.9151), indicating strong predictive power. mdpi.com Such predictive models are crucial tools in computational drug design, allowing for the rapid virtual screening of large libraries of compounds to identify promising new inhibitor candidates before undertaking costly and time-consuming synthesis and testing. nih.govmdpi.com

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence biological activity. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

For tyrosinase inhibitors like this compound analogs, several types of descriptors have been found to be important:

Topographical/Topological Descriptors: These descriptors relate to the 2D graph representation of the molecule, including information about atom connectivity and branching. They have been successfully used in building predictive QSAR models for tyrosinase inhibitors. mdpi.com

Hydrophobicity: The lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (logP), is frequently a critical factor. As seen in SAR studies, there is an optimal range of hydrophobicity for the 4-position substituent to achieve maximum tyrosinase inhibition. researchgate.netresearchgate.net Highly lipophilic compounds can more easily cross cell membranes. researchgate.net

Electronic Descriptors: Properties related to the electron distribution in the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be important for the interaction with the copper ions in the tyrosinase active site.

Steric Descriptors: These parameters describe the size and shape of the molecule. The fit of the inhibitor within the enzyme's active site is crucial for its activity, and steric properties play a key role in this complementarity.

The identification of these influential descriptors provides a clearer understanding of the mechanism of action and guides the rational design of more potent and selective inhibitors.

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide a dynamic, three-dimensional view of how a ligand like this compound interacts with its target protein.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. For 4-alkylresorcinol analogs, docking studies have been performed using the crystal structure of tyrosinase (e.g., from Agaricus bisporus, PDB ID: 2Y9X) to elucidate their binding mode. researchgate.netmdpi.com

These studies reveal that the resorcinol moiety positions itself deep within the active site, in close proximity to the two catalytic copper ions (CuA and CuB). researchgate.net The hydroxyl groups of the resorcinol are key to this interaction, capable of chelating the copper ions, which is a common mechanism for many tyrosinase inhibitors. researchgate.net

Docking studies on 4-monoacyl resorcinols have identified specific interactions with key amino acid residues in the active site. For example, 4-heptanoyl resorcinol was shown to interact with crucial residues, and its calculated binding energy (-7.3 kcal/mol) was more favorable than that of the standard inhibitor, kojic acid (-6.9 kcal/mol), correlating with its higher observed inhibitory activity. researchgate.net These interactions, often including hydrogen bonds and hydrophobic contacts, anchor the inhibitor in the active site and contribute to its inhibitory potency.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the flexibility of the ligand and the protein, and how they adapt to each other upon binding. mdpi.com

These simulations can confirm the stability of the interactions predicted by docking. By analyzing the trajectory of the simulation, researchers can assess the persistence of key hydrogen bonds and hydrophobic contacts between the inhibitor and the enzyme's active site residues. This analysis helps to validate the binding mode and provides a more accurate picture of the binding affinity. For the most promising tyrosinase inhibitor candidates identified through virtual screening, MD simulations have been used to confirm the stability of their binding poses within the tyrosinase active site, reinforcing their potential as effective inhibitors. mdpi.com

De Novo Design and Optimization Principles for this compound Scaffolds

De novo drug design is a computational strategy that aims to build novel molecular structures with desired pharmacological properties from the ground up. This approach, when applied to the this compound scaffold, involves the algorithmic generation of new molecular entities that are predicted to bind to a specific biological target and elicit a desired response. The process is iterative, often beginning with a fragment or a basic scaffold and progressively building upon it.

The optimization of these newly designed scaffolds is guided by a set of principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key considerations in the de novo design and optimization of this compound analogs include:

Target Pocket Analysis: A thorough understanding of the three-dimensional structure of the biological target is fundamental. Computational tools are used to identify key interaction sites within the target's binding pocket, such as hydrogen bond donors and acceptors, hydrophobic pockets, and regions where steric bulk is either favorable or detrimental.

Fragment-Based Growth: The design process can start with the core this compound structure. Algorithms then explore the addition of various chemical fragments to different positions on the molecule. These fragments are selected from libraries based on their potential to form favorable interactions with the target, as predicted by docking simulations.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. For this compound analogs, this would involve defining the spatial relationships between the resorcinol hydroxyl groups, the cyclohexyl ring, and any newly introduced functionalities. This model then serves as a template for generating novel structures.

Scaffold Hopping: This strategy involves replacing the central this compound core with different, structurally distinct chemical scaffolds while maintaining the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved properties.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of the designed analogs with their predicted biological activity. These models, built from experimental data of known analogs, can then be used to prioritize the synthesis of the most promising de novo designed compounds.

The following table outlines some of the key parameters and their desired optimizations in the de novo design of this compound analogs.

| Parameter | Design and Optimization Goal | Rationale |

| Binding Affinity | Increase potency (lower IC50/EC50) | Enhance the strength of interaction with the biological target. |

| Selectivity | Maximize activity against the target while minimizing off-target effects | Reduce the potential for side effects and toxicity. |

| Solubility | Optimize aqueous solubility | Improve bioavailability and formulation characteristics. |

| Metabolic Stability | Decrease susceptibility to metabolic degradation | Prolong the duration of action and improve the pharmacokinetic profile. |

| Synthetic Accessibility | Ensure the designed molecules can be synthesized efficiently | Facilitate the practical production of the compounds for testing and potential development. |

The iterative cycle of de novo design involves generating candidate molecules, evaluating them computationally, synthesizing the most promising candidates, and then feeding the experimental results back into the models to refine the design principles for the next generation of this compound analogs. This dynamic process accelerates the discovery of lead compounds with enhanced therapeutic potential.

Emerging Research Directions and Future Perspectives for 4 Cyclohexylresorcinol

Exploration of Novel Biological Targets and Therapeutic Indications

While tyrosinase remains the most well-documented target of 4-Cyclohexylresorcinol, preliminary research and the structural similarities to other bioactive molecules suggest its potential to interact with other biological targets. This opens up new avenues for therapeutic applications beyond dermatology.

One promising area is in neuroprotection. Research into cannabidiol (B1668261) (CBD) and its derivatives for treating conditions like hepatic encephalopathy, a neurological disorder resulting from liver failure, has identified structurally related resorcinol (B1680541) compounds as having significant biological activity. nih.gov For instance, cannabidiol has demonstrated neuroprotective effects in animal models by mitigating damage from oxidative stress, an effect independent of cannabinoid receptors. nih.gov Given that this compound shares the core resorcinol structure, exploring its potential as a neuroprotective agent is a logical next step. Investigations could focus on its ability to modulate mitochondrial calcium, a key mechanism attributed to CBD's neuroprotective effects, or its impact on inflammatory pathways in the brain. nih.gov

Additionally, historical chemical literature points to resorcinol derivatives being used as intermediates in the synthesis of agents for treating allergies. future4200.com This suggests that this compound could be investigated for its potential anti-allergenic or anti-inflammatory properties, possibly through mechanisms unrelated to tyrosinase inhibition. Phenotypic screening, a method used to discover the effects of compounds on cells or organisms without a preconceived target, could be a valuable strategy to uncover entirely new applications for this compound. nih.gov

Table 1: Potential Novel Biological Targets and Therapeutic Indications for this compound

| Target/Pathway | Potential Therapeutic Indication | Rationale/Research Direction |

|---|---|---|

| Tyrosinase | Hyperpigmentation, Skin Lightening | Established mechanism of action. google.com |

| Mitochondrial Calcium Channels / Oxidative Stress Pathways | Neurodegenerative Diseases, Hepatic Encephalopathy | Structural similarity to neuroprotective cannabidiol derivatives. nih.gov Investigation into antioxidant and anti-inflammatory effects in neuronal cells. |

| Immune Signaling Pathways (e.g., Mast Cell Degranulation) | Allergic Reactions, Inflammatory Skin Conditions | Based on the use of related resorcinol compounds as intermediates for allergy therapeutics. future4200.com |

| Undiscovered Targets via Phenotypic Screening | Various (e.g., Oncology, Infectious Disease) | Unbiased screening approaches could reveal unexpected biological activities and novel mechanisms of action. nih.gov |

Advanced Methodologies in this compound Research

To unlock the full potential of this compound, researchers are turning to sophisticated technologies that can provide a deeper and more comprehensive understanding of its biological effects at the molecular and cellular levels.

Omics technologies, which allow for the large-scale analysis of biological molecules, offer a powerful toolkit for elucidating the complex mechanisms of this compound. humanspecificresearch.org These approaches move beyond a single-target focus to provide a holistic view of the cellular response to the compound. nih.gov

Transcriptomics: The analysis of all RNA transcripts in a cell can reveal how this compound alters gene expression. For example, treating melanocytes with the compound and subsequently performing RNA sequencing could identify not only the downregulation of tyrosinase-related genes but also changes in other pathways related to inflammation, cell survival, or metabolism. This could uncover secondary effects or novel mechanisms. humanspecificresearch.org

Proteomics: The large-scale study of proteins can identify which proteins physically interact with this compound or whose expression levels change upon treatment. humanspecificresearch.org This could confirm known targets like tyrosinase and discover entirely new binding partners, offering clues to novel functions. nih.gov

Metabolomics: By analyzing the complete set of metabolites within a biological sample, researchers can understand how this compound impacts cellular metabolism. humanspecificresearch.org This could be particularly insightful for investigating its effects in metabolically active cells like neurons or hepatocytes.

The integration of these multi-omics datasets can help construct a comprehensive picture of the compound's mode of action, identify biomarkers of its activity, and guide the development of new therapeutic strategies. nih.gov

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Object of Study | Potential Application to this compound Research |

|---|---|---|

| Genomics | DNA / Genetic Material | Identify genetic variations that influence individual responses to the compound. humanspecificresearch.org |

| Transcriptomics | RNA Transcripts | Map genome-wide changes in gene expression in cells (e.g., melanocytes, neurons) following treatment to uncover affected biological pathways. humanspecificresearch.orgnih.gov |

| Proteomics | Proteins | Identify direct protein targets and downstream changes in protein expression and post-translational modifications. nih.govhumanspecificresearch.org |

| Metabolomics | Metabolites | Assess shifts in cellular metabolic networks to understand the functional consequences of target engagement. humanspecificresearch.orgnih.gov |

Advanced imaging techniques are crucial for visualizing the effects of this compound within individual cells with high resolution. numberanalytics.com While traditional microscopy can show changes in cell morphology, modern fluorescence and super-resolution techniques can pinpoint molecular interactions in space and time. nih.gov

Confocal and Fluorescence Microscopy: These techniques can be used to study the compound's effect on specific cellular components. For instance, by using fluorescent dyes, researchers could visualize whether this compound affects mitochondrial health, cytoskeletal organization, or the trafficking of melanosomes in pigment cells. numberanalytics.com

Super-Resolution Microscopy: This group of techniques bypasses the diffraction limit of light microscopy, allowing for imaging at the nanoscale (~20-30 nm). numberanalytics.com It could be used to observe the precise subcellular location where this compound interacts with its targets, for example, whether it accumulates in specific organelles.

Live-Cell Imaging: Studying living cells over time allows researchers to observe the dynamic processes affected by the compound. This could include tracking melanosome movement, monitoring mitochondrial membrane potential, or observing changes in cell signaling in real-time upon addition of this compound.

The combination of multiple imaging modalities can provide a multi-faceted understanding of the compound's cellular impact, from broad morphological changes to specific molecular events. nih.gov

Table 3: Advanced Imaging Modalities for Cellular Studies of this compound

| Imaging Technique | Key Feature | Potential Application to this compound Research |

|---|---|---|

| Confocal Microscopy | Optical sectioning to produce high-resolution, 3D images with reduced background noise. numberanalytics.com | Visualizing the effect of the compound on the structure and location of specific organelles (e.g., melanosomes, mitochondria). |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | Excites fluorescence in a very thin region near the coverslip, ideal for studying processes at the cell membrane. numberanalytics.com | Investigating interactions with cell surface receptors or effects on cell adhesion. |

| Super-Resolution Microscopy (e.g., STED, PALM/STORM) | Achieves resolution beyond the diffraction limit of light (~20-30 nm). numberanalytics.com | Pinpointing the nanoscale localization of the compound or its target proteins within cellular compartments. |

| Live-Cell Imaging | Time-lapse imaging of living cells. | Observing dynamic cellular processes (e.g., calcium signaling, organelle transport) as they are affected by the compound in real-time. |

Synergistic Interactions with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a burgeoning area of research. nih.gov Exploring the synergistic potential of this compound with other bioactive molecules could lead to more effective therapeutic or cosmetic formulations. ffhdj.com Interactions can be pharmacodynamic, where compounds affect the same or complementary biological pathways, or pharmacokinetic, where one compound improves the absorption or bioavailability of another. mdpi.comgenesispub.org

For its established skin-lightening application, combining this compound with other types of compounds could enhance efficacy. For example:

Antioxidants (e.g., Vitamin C, Vitamin E): Since oxidative stress can stimulate melanin (B1238610) production, combining the tyrosinase-inhibiting activity of this compound with an antioxidant could provide a two-pronged approach to managing hyperpigmentation.

Anti-inflammatory Agents (e.g., Niacinamide): Inflammation is often a trigger for post-inflammatory hyperpigmentation. A combination with an anti-inflammatory compound could both prevent the initial trigger and block the subsequent melanin synthesis.

Exfoliants (e.g., Alpha-Hydroxy Acids): An exfoliant could help remove existing pigmented cells from the skin surface, while this compound works to prevent the formation of new melanin.

In the context of its potential neuroprotective effects, combining it with other neuro-active compounds could be a promising strategy for complex neurological diseases. nih.gov

Table 4: Potential Synergistic Combinations with this compound

| Potential Partner Compound | Therapeutic/Cosmetic Area | Rationale for Synergy | Expected Outcome |

|---|---|---|---|

| Ascorbic Acid (Vitamin C) | Dermatology / Skin Lightening | Combines tyrosinase inhibition with antioxidant activity, which reduces a key stimulus for melanogenesis. | Enhanced reduction of hyperpigmentation. |

| Niacinamide | Dermatology / Skin Lightening | Combines tyrosinase inhibition with anti-inflammatory effects and inhibition of melanosome transfer. | Improved management of post-inflammatory hyperpigmentation. |

| Retinoids | Dermatology / Skin Lightening | Combines tyrosinase inhibition with increased cell turnover and promotion of a more even distribution of melanin. | Faster and more significant improvement in skin tone and texture. |

| Epigallocatechin gallate (EGCG) | Neuroprotection | Potential for dual-mechanism action, combining the antioxidant and anti-inflammatory properties of EGCG with the potential neuroprotective effects of this compound. mdpi.com | Potentiated neuroprotective effect in models of neurodegenerative disease. |

Interdisciplinary Research Opportunities

Future breakthroughs in this compound research will likely arise from collaborations that cross traditional scientific boundaries. nih.gov Integrating expertise from chemistry, biology, engineering, and computational science can address complex challenges and unlock new applications.

Chemistry and Nanotechnology: The development of novel delivery systems is a key area for interdisciplinary work. Chemists can synthesize new derivatives of this compound, while nanotechnology experts can encapsulate the compound in nanoparticles, liposomes, or other carriers. newcastle.edu.au This could improve its solubility, stability, and ability to penetrate biological barriers like the skin or the blood-brain barrier, enhancing its efficacy for both dermatological and potential neurological applications.

Computational Biology and Chemistry: In silico methods can accelerate research and reduce reliance on trial-and-error experimentation. plos.org Computational chemists can use molecular docking simulations to screen large libraries of proteins to predict novel biological targets for this compound. They can also model modifications to the molecule's structure to predict which changes would enhance its binding affinity for a specific target, guiding synthetic efforts.

Bioengineering and Cell Biology: The use of advanced biological models, such as 3D tissue-engineered skin equivalents or "organ-on-a-chip" systems, provides a more physiologically relevant way to study the effects of this compound compared to traditional 2D cell culture. Bioengineers can develop these complex systems, allowing cell biologists to study the compound's efficacy and mechanism in a context that better mimics human tissue. biorxiv.org

Such interdisciplinary programs, which bring together students and faculty from diverse fields, are essential for fostering the innovation needed to fully explore the potential of molecules like this compound. columbia.eduerau.edu

Table 5: Interdisciplinary Approaches in this compound Research

| Combined Disciplines | Research Goal | Example Project |

|---|---|---|

| Chemistry & Nanotechnology | Enhance Bioavailability and Targeting | Developing a nanoparticle-based delivery system to improve the penetration of this compound through the stratum corneum for enhanced dermatological efficacy. newcastle.edu.au |

| Computational Biology & Chemistry | Discover Novel Targets and Optimize Structure | Using molecular docking simulations to screen this compound against a database of neurological proteins to identify potential new targets for neuroprotection. plos.org |

| Bioengineering & Cell Biology | Improve In Vitro Model Relevance | Testing the effects of this compound on pigmentation and inflammation in a 3D tissue-engineered human skin model that includes melanocytes and immune cells. |

| Materials Science & Dermatology | Develop Advanced Formulations | Incorporating this compound into novel topical patches or films for controlled, sustained release. researchgate.net |

Q & A

Q. Methodological Notes

- Data Validation: Always cross-reference solubility and stability data with peer-reviewed studies to mitigate discrepancies .

- Ethical Reporting: Disclose all experimental parameters (e.g., instrument calibration) to enhance reproducibility .

- Literature Synthesis: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.